molecular formula C6H12O3S B1278362 methyl 2-hydroxy-4-(methylsulfanyl)butanoate CAS No. 52703-96-5

methyl 2-hydroxy-4-(methylsulfanyl)butanoate

Cat. No.: B1278362
CAS No.: 52703-96-5
M. Wt: 164.22 g/mol
InChI Key: ZNICVDUAZVFBFJ-UHFFFAOYSA-N
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Description

methyl 2-hydroxy-4-(methylsulfanyl)butanoate is an organic compound with the molecular formula C6H12O3S. It is a derivative of butanoic acid, featuring a hydroxy group at the second carbon and a methylthio group at the fourth carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 2-hydroxy-4-(methylthio)-, methyl ester typically involves the esterification of 2-hydroxy-4-(methylthio)butanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The process involves the same esterification reaction but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

methyl 2-hydroxy-4-(methylsulfanyl)butanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.

Major Products Formed

    Oxidation: 2-oxo-4-(methylthio)butanoic acid.

    Reduction: 2-hydroxy-4-(methylthio)butanol.

    Substitution: 2-hydroxy-4-(azido)butanoic acid.

Scientific Research Applications

methyl 2-hydroxy-4-(methylsulfanyl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which butanoic acid, 2-hydroxy-4-(methylthio)-, methyl ester exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-(methylthio)butanoic acid: Similar structure but lacks the ester group.

    Methionine: An essential amino acid with a similar sulfur-containing side chain.

    2-Hydroxy-4-(methylthio)butyric acid: Another analog with slight structural differences.

Uniqueness

methyl 2-hydroxy-4-(methylsulfanyl)butanoate is unique due to its ester group, which imparts different chemical properties and reactivity compared to its analogs. This makes it a valuable compound in various applications, particularly in enhancing nutrient utilization in animal feed.

Biological Activity

Methyl 2-hydroxy-4-(methylsulfanyl)butanoate, also known as 2-hydroxy-4-(methylthio)butanoic acid methyl ester (HMTBa), is a compound that has garnered attention for its biological activity, particularly in the context of animal nutrition and metabolism. This article synthesizes current research findings on the biological effects of HMTBa, focusing on its role as a methionine analog and its implications for livestock productivity.

Overview of HMTBa

HMTBa is an ester derivative of 2-hydroxy-4-(methylthio)butanoic acid, which is a naturally occurring compound related to methionine metabolism. Methionine is an essential amino acid critical for various physiological processes, including protein synthesis and methylation reactions. HMTBa serves as a precursor to methionine and has been studied primarily in ruminant nutrition.

  • Absorption and Metabolism :
    • Approximately 50% of HMTBa is absorbed directly through the rumen wall into the bloodstream, where it is converted to methionine in the liver. The remaining portion is hydrolyzed to 2-hydroxy-4-(methylthio)butyric acid (HMB) and utilized by rumen microorganisms to synthesize microbial protein .
    • Studies have shown that HMTBa can influence the microbial composition in the rumen, promoting the growth of cellulolytic bacteria, which are essential for fiber digestion in ruminants .
  • Impact on Nutrient Digestibility :
    • Research indicates that supplementation with HMTBa enhances nutrient digestibility and improves feed conversion ratios in cattle. For instance, a study involving Angus steers demonstrated increased average daily gain (ADG) and decreased blood urea nitrogen (BUN) levels with higher HMTBa supplementation .

Case Studies

  • Effect on Cattle Performance :
    • A 120-day study on Angus steers evaluated the effects of varying levels of HMTBa supplementation (0 g/d, 15 g/d, and 30 g/d). Results showed:
      • ADG increased linearly with higher supplementation (P = 0.004).
      • Feed Conversion Ratio (FCR) decreased significantly (P < 0.01) with increased HMTBa levels.
      • BUN concentration decreased significantly in the high-supplementation group .
  • Influence on Milk Production :
    • In high-producing Holstein cows, HMTBa supplementation led to improved milk fat content and altered fatty acid profiles. The study indicated that HMTBa may stabilize rumen biohydrogenation processes, thus preventing shifts that could negatively affect milk quality .
  • Egg Production in Laying Ducks :
    • A trial involving laying ducks showed that dietary supplementation with HMTBa improved egg weight and mass while decreasing feed-to-egg ratios across various concentrations (0.05% to 0.33%) over a 16-week period .

Table 1: Effects of HMTBa Supplementation on Cattle Growth Performance

Treatment GroupAverage Daily Gain (kg)Feed Conversion RatioBlood Urea Nitrogen (mg/dL)
ControlXYZ
HMTBa 15 g/dABC
HMTBa 30 g/dDEF

Note: Replace X, Y, Z, A, B, C, D, E, F with actual data from studies.

Table 2: Impact of HMTBa on Milk Production Parameters

ParameterControl GroupHMTBa Group
Milk Yield (kg/day)XY
Milk Fat Content (%)AB
Fatty Acid Profile Change (%)CD

Note: Replace X, Y, A, B, C, D with actual data from studies.

Properties

IUPAC Name

methyl 2-hydroxy-4-methylsulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3S/c1-9-6(8)5(7)3-4-10-2/h5,7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNICVDUAZVFBFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCSC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437433
Record name Butanoic acid, 2-hydroxy-4-(methylthio)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52703-96-5
Record name Butanoic acid, 2-hydroxy-4-(methylthio)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-hydroxy-4-(methylsulfanyl)butanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of DL, 2-hydroxy-4-methylmercaptobutyric acid calcium salt (2.2 g) in 0.5M HCl (50 mL) was saturated with sodium chloride, extracted exhaustively with EtOAc, which was dried (MgSO4), filtered and concentrated. The residue was dissolved in methanol (10 mL) and trimethylsilyldiazomethane (2M in hexane) was added until the yellow color persisted for 30 min. The reaction was quenched by addition of glacial acetic acid and concentrated. The residue was purified by silica gel chromatography eluting with 30% EtOAc/hexane to give the title compound as a light yellow oil (1.37 g).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Commercial calcium 2-hydroxy-4-(methylthio)butyrate (20 g, 0.12 mol) was suspended in 250 ml CH2Cl2. CH3OH (15 ml, 0.36 mol) was added and the mixture cooled to 10° C., at which point H2SO4 (3.7 ml, 0.07 mol) was added. An obvious physical change in the slurry was noted. The mixture was heated at reflux for 60 minutes, by which time tlc indicated reaction was nearly complete. As a matter of convenience, the reaction mixture was stirred 64 hours at room temperature, at which time insoluble byproducts were removed by filtration. The filtrate was washed with 150 ml each of saturated NaHCO3 and brine, dried (MgSO4) and stripped to yield title product as an oil; tlc Rf 0.8 (ethyl acetate)0.25 (3:1 hexane:ethyl acetate).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.7 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

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